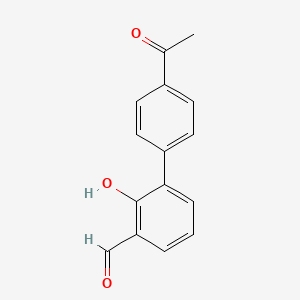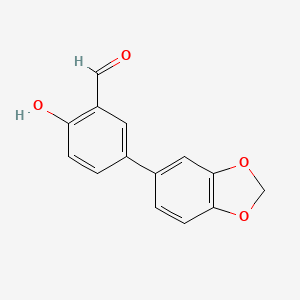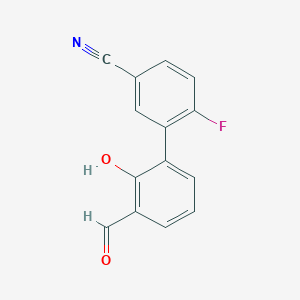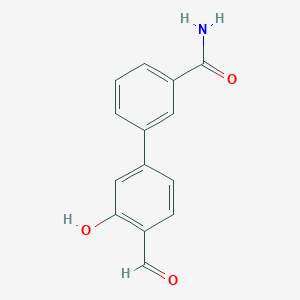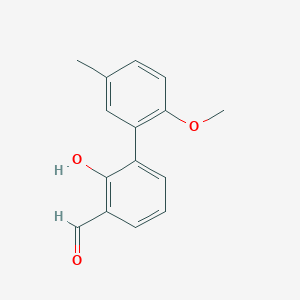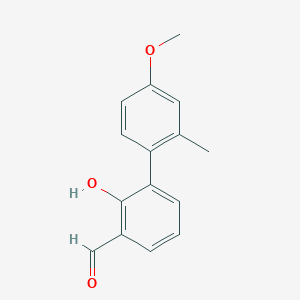
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% (2F6MMPP) is a phenolic compound that has been studied for its potential applications in various scientific research fields. It has been shown to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments is also being explored.
作用機序
The mechanism of action of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% is not completely understood. However, it has been suggested that it may act through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, it has been suggested that 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% may act by inhibiting the expression of certain genes involved in the inflammatory response.
Biochemical and Physiological Effects
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, it has been found to have neuroprotective effects, and it has been suggested that it may be useful for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.
実験室実験の利点と制限
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studies related to oxidative stress, inflammation, viral infections, and tumor growth. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are several potential future directions for the use of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%. It could be further studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. Additionally, it could be studied for its potential use in the treatment of inflammatory diseases, viral infections, and tumor growth. Additionally, it could be studied for its potential use as an antioxidant, as well as its potential use in other areas of scientific research.
合成法
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% can be synthesized in a two-step reaction. First, a condensation reaction between 4-methoxy-2-methylphenol and formaldehyde is performed in the presence of an acid catalyst. This results in the formation of 2-formyl-6-(4-methoxy-2-methylphenyl)phenol. The second step involves the purification of the crude compound by chromatographic techniques. The final product is a 95% pure 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%.
科学的研究の応用
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which makes it useful for studies related to oxidative stress. It has also been shown to have anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.
特性
IUPAC Name |
2-hydroxy-3-(4-methoxy-2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-12(18-2)6-7-13(10)14-5-3-4-11(9-16)15(14)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWGBOWBJKCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685160 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1261950-26-8 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

